(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is a chemical compound characterized by the presence of a trifluoromethyl group attached to a butenyl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene typically involves the reaction of benzene with a trifluoromethylated butenyl precursor. One common method includes the use of trifluoromethylated alkenes in the presence of a catalyst to facilitate the addition of the trifluoromethyl group to the butenyl chain, followed by the attachment to the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of high-pressure and temperature conditions, along with specific catalysts, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylated alcohols or ketones.
Reduction: Formation of saturated trifluoromethylated butylbenzene derivatives.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts .
Biology and Medicine
The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of (1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In medicinal applications, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but contains a hydroxyl group instead of a methyl group.
1,1,1-Trifluoro-3-methylbutan-2-one: Contains a ketone group instead of a double bond.
1,1,1-Trifluoro-2-butanone: Lacks the benzene ring and has a simpler structure
Uniqueness
(1,1,1-Trifluoro-3-methylbut-2-en-2-yl)benzene is unique due to its combination of a trifluoromethyl group, a butenyl chain, and a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its stability and reactivity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
109662-31-9 |
---|---|
Molekularformel |
C11H11F3 |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
(1,1,1-trifluoro-3-methylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)10(11(12,13)14)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
KYXLVFHLWSJVCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.